molecular formula C17H18ClN3O3 B252257 N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

カタログ番号 B252257
分子量: 347.8 g/mol
InChIキー: OWBYMGZJOWMZDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses, hematopoiesis, and inflammation. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells, and has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

作用機序

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the inhibition of immune cell activation and proliferation.
Biochemical and physiological effects:
N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo, and to inhibit the activation and proliferation of T cells and B cells. It has also been shown to reduce the severity of disease in animal models of autoimmune and inflammatory diseases.

実験室実験の利点と制限

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell signaling and function. However, it is important to note that N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide may have off-target effects on other JAK family members, such as JAK1 and JAK2, which could affect the interpretation of experimental results.

将来の方向性

1. Further studies are needed to investigate the long-term safety and efficacy of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide in human clinical trials.
2. Combination therapy with N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide and other immunomodulatory agents may enhance its therapeutic potential in autoimmune and inflammatory diseases.
3. The development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects could lead to the discovery of new therapeutic agents for immune-mediated diseases.
4. The role of JAK3 in other physiological processes, such as hematopoiesis and development, warrants further investigation.
5. The use of N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide as a research tool to study the role of JAK3 in immune cell signaling and function could lead to the discovery of new targets for therapeutic intervention in immune-mediated diseases.

合成法

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide can be synthesized by several methods, including the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-chlorophenoxyacetyl chloride in the presence of triethylamine, followed by the reaction with 2-aminoethylamine. The product can be purified by recrystallization or column chromatography.

科学的研究の応用

N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the production of various cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma, which are involved in the pathogenesis of these diseases.

特性

分子式

C17H18ClN3O3

分子量

347.8 g/mol

IUPAC名

N-[2-[[2-(2-chlorophenoxy)acetyl]amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-12-6-7-13(10-21-12)17(23)20-9-8-19-16(22)11-24-15-5-3-2-4-14(15)18/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,23)

InChIキー

OWBYMGZJOWMZDM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

正規SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2Cl

溶解性

52.2 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。